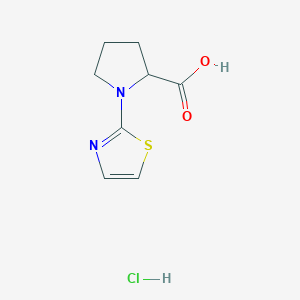

1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride

Description

1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride is a heterocyclic compound that features a thiazole ring fused to a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and pyrrolidine rings imparts unique chemical properties, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S.ClH/c11-7(12)6-2-1-4-10(6)8-9-3-5-13-8;/h3,5-6H,1-2,4H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVDKXXJSMBNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

Pyrrolidine Ring Formation: The pyrrolidine ring is often constructed via cyclization reactions involving amines and dihaloalkanes.

Coupling of Thiazole and Pyrrolidine Rings: The thiazole and pyrrolidine rings are coupled through nucleophilic substitution reactions, where the thiazole ring acts as a nucleophile attacking an electrophilic carbon on the pyrrolidine precursor.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can yield dihydrothiazoles.

Substitution: Both the thiazole and pyrrolidine rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiazole and pyrrolidine derivatives.

Scientific Research Applications

1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxamide

- 1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid

- 1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid methyl ester

Uniqueness

1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to its free base or other derivatives. This property makes it particularly useful in pharmaceutical formulations and other applications where solubility is a critical factor.

Biological Activity

1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its antibacterial, antifungal, and anti-inflammatory activities, supported by relevant data and case studies.

- Molecular Formula : C8H10N2O2S

- Molecular Weight : 198.24 g/mol

- CAS Number : [Not provided in the search results]

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrolidine, including those containing thiazole moieties, exhibit significant antibacterial properties.

- Case Study : A study evaluated a series of pyrrolidine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for the most active compounds, indicating potent antibacterial effects .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

Antifungal Activity

The antifungal potential of this compound has also been explored. In vitro tests revealed that certain derivatives demonstrated activity against fungal pathogens.

- Research Findings : In a comparative study, various pyrrolidine derivatives were tested against fungal strains, with some showing promising results in inhibiting growth .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds similar to this compound have been noted in several studies.

- Mechanism of Action : The compound's ability to inhibit cyclooxygenase (COX) enzymes has been highlighted as a mechanism for its anti-inflammatory effects. For instance, certain derivatives showed IC50 values as low as 0.04 ± 0.01 μM against COX-2, indicating strong anti-inflammatory potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole-containing compounds. Modifications at various positions on the pyrrolidine ring can significantly influence their pharmacological profiles.

Key Observations:

- Substituents on the thiazole ring enhance antibacterial activity.

- The presence of electron-withdrawing groups increases potency against COX enzymes.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the pyrrolidine backbone and thiazole substituent. High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is critical for assessing purity, especially due to potential stereochemical impurities from the pyrrolidine ring . Mass spectrometry (MS) should validate molecular weight (e.g., 233.67 g/mol for the free base). X-ray crystallography may resolve ambiguities in stereochemistry if crystalline forms are obtainable.

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Refer to safety protocols for structurally similar thiazole derivatives (e.g., 2-(1-Pyrazolyl)pyridine), which indicate risks of skin/eye irritation (Category 2 hazards). Use fume hoods, nitrile gloves, and safety goggles. Store at -20°C in airtight, moisture-resistant containers to prevent hydrolysis of the carboxylic acid group .

Q. What synthetic routes are documented for thiazole-pyrrolidine hybrids?

- Methodological Answer : Common methods include:

- Pathway A : Condensation of pyrrolidine-2-carboxylic acid derivatives with 2-aminothiazole precursors under acidic conditions.

- Pathway B : Cyclization of cysteine derivatives with α,β-unsaturated ketones to form the thiazole ring, followed by pyrrolidine coupling .

Optimize yields by controlling reaction pH (e.g., HCl catalysis for hydrochloride salt formation) and temperature (60–80°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazole-pyrrolidine derivatives?

- Methodological Answer : Discrepancies often arise from variations in stereochemistry (e.g., (S)- vs. (R)-pyrrolidine) or salt forms (hydrochloride vs. free base). Conduct comparative assays using enantiomerically pure samples (≥99% ee via chiral HPLC). For example, (S)-pyrrolidine derivatives may show enhanced receptor binding compared to racemic mixtures . Validate results across multiple cell lines or in vivo models to rule out context-dependent effects.

Q. What strategies mitigate instability of the hydrochloride salt under aqueous conditions?

- Methodological Answer : Hydrolysis of the thiazole ring or decarboxylation of the pyrrolidine moiety can occur in prolonged aqueous storage. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.